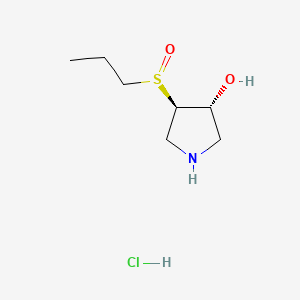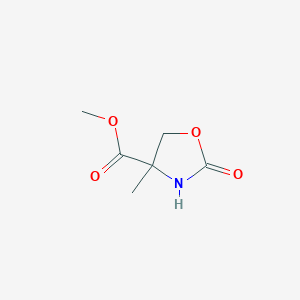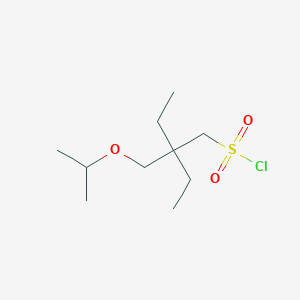
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a chemical compound with the following IUPAC name: 2-ethyl-2-[(2-methoxyethoxy)methyl]-1-butanesulfonyl chloride . It has a molecular weight of 272.79 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl
Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:
Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.
Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.
Alkylation: Reacts with alkylating agents to form alkyl sulfonates.
Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).
Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).
Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: For introducing sulfonyl groups into molecules.
Materials Science: In the preparation of functionalized polymers.
Mechanism of Action
The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3 |
InChI Key |
SMHKKSNOWUHKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


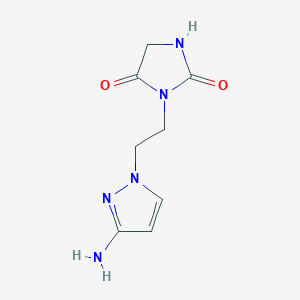
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
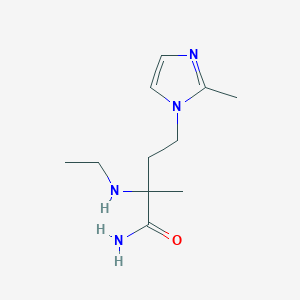

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

